molecular formula C17H17NO4S2 B2681228 4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione CAS No. 294668-97-6

4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione

Cat. No.: B2681228
CAS No.: 294668-97-6
M. Wt: 363.45
InChI Key: UWZSTOPPNKCPOJ-UHFFFAOYSA-N
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Description

4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione, also known as MPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTP is a highly stable and potent compound that has been widely studied for its biological and chemical properties.

Scientific Research Applications

Catalyst in Chemical Synthesis

4-(4′-Diamino-di-phenyl)-sulfone, a related compound, has been used as a catalyst in the synthesis of complex organic compounds. For instance, it aids in the preparation of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, demonstrating its efficacy in organic chemistry reactions (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Synthesis of Heterocyclic Compounds

Compounds structurally similar to 4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione have been utilized in the synthesis of various heterocyclic compounds. This includes the creation of furans, pyrroles, and thiophenes, which are crucial in pharmaceutical and material sciences (Yin et al., 2008).

Microbial Biotransformation Studies

Similar thiophene-based compounds have been studied for their microbial biotransformation. Certain Pseudomonas strains can oxidize these compounds, producing a variety of sulfur-containing metabolites. This research provides insights into the microbial degradation of sulfur heterocycles in petroleum (Kropp et al., 1996).

As Alkylating Reagents

Related compounds have been synthesized as alkylating agents, which are used extensively in chemical syntheses. These agents can facilitate a range of organic reactions, demonstrating their versatility in chemical transformations (Shouji et al., 1994).

Inhibitors in Biochemical Research

Structurally similar compounds, such as substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, have been studied as nonpeptide inhibitors in biochemical research. They offer insights into the inhibition of enzymes like human heart chymase, relevant for therapeutic applications (Niwata et al., 1997).

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-14-7-9-17(10-8-14)24(21,22)18(15-5-3-2-4-6-15)16-11-12-23(19,20)13-16/h2-12,16H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZSTOPPNKCPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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